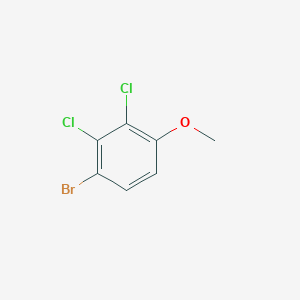

1-Bromo-2,3-dichloro-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-2,3-dichloro-4-methoxybenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is a type of halogenated methoxybenzene, or anisole, which can have various sources, including both biogenic and anthropogenic origins .

Synthesis Analysis

The synthesis of related halomethylbenzenes has been explored for use as monomers in the production of polymers. For instance, 1,4-bis(halomethyl)benzenes have been compared for their effectiveness in synthesizing poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] via the modified Gilch route. The bis(bromomethyl) monomers were found to yield higher molecular weights and narrower polydispersities than their bis(chloromethyl) counterparts . Although not directly synthesizing 1-Bromo-2,3-dichloro-4-methoxybenzene, these studies provide insight into the reactivity of brominated methoxybenzenes.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes can be complex, as demonstrated by the X-ray diffraction study of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman. This study revealed a monoclinic crystal structure with specific bond lengths, angles, and dihedral angles, which were confirmed by density functional theory calculations . The structure of 1-Bromo-2,3-dichloro-4-methoxybenzene would similarly be expected to have a well-defined geometry influenced by its halogen substituents.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the reactivity of brominated aromatics towards nucleophiles, which could be relevant for 1-Bromo-2,3-dichloro-4-methoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromochloromethoxybenzenes, such as 1-Bromo-2,3-dichloro-4-methoxybenzene, are influenced by their halogen substituents. These compounds are typically solid at room temperature and have distinct melting and boiling points. Their solubility in various solvents can vary based on the degree of halogenation and the presence of the methoxy group. The presence of bromine and chlorine atoms can also affect the compound's reactivity, making it susceptible to further chemical transformations .

Wissenschaftliche Forschungsanwendungen

Environmental Studies

The study of halogenated methoxybenzenes in the marine troposphere, including compounds similar to 1-Bromo-2,3-dichloro-4-methoxybenzene, highlights their presence in the environment and suggests mixed biogenic and anthropogenic origins. These compounds are not produced in large quantities technically but are ubiquitous in the environment, indicating their relevance in atmospheric chemistry and environmental science studies (Führer & Ballschmiter, 1998).

Synthetic Chemistry

1-Bromo-2,3-dichloro-4-methoxybenzene and its derivatives serve as key intermediates in synthetic chemistry. For example, the synthesis of sterically hindered bromobenzenes for stabilizing low-coordinate phosphorus compounds and cyclization products demonstrates the compound's utility in preparing complex organic molecules with potential applications in materials science and catalysis (Yoshifuji, Kamijo, & Toyota, 1993).

Liquid Crystal Research

Compounds related to 1-Bromo-2,3-dichloro-4-methoxybenzene have been used in the synthesis of chiral liquid crystals, indicating their potential application in the development of display technologies and optical devices. The research on enantiopure trioxadecalin-derived liquid crystals highlights the influence of phenyl substituents, including methoxybenzene derivatives, on mesogenic properties (Bertini et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-2,3-dichloro-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the synthesis of benzene derivatives . The electrophilic aromatic substitution reaction allows for the introduction of various functional groups into the benzene ring, thereby leading to the formation of a wide range of benzene derivatives .

Result of Action

The result of the action of 1-Bromo-2,3-dichloro-4-methoxybenzene is the formation of a substituted benzene ring . This can lead to a variety of downstream effects depending on the specific nature of the substitution. For example, it has been shown to cause respiratory tract irritation in rats and may also have neurotoxic effects .

Action Environment

The action of 1-Bromo-2,3-dichloro-4-methoxybenzene can be influenced by various environmental factors. For instance, it is a byproduct of the production of chlorinated solvents and pesticides, and is found in sediments, soil, and water as a result of industrial pollution . These environmental factors can potentially affect the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

1-bromo-2,3-dichloro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRCDLZQISXWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335001 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dichloro-4-methoxybenzene | |

CAS RN |

109803-52-3 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)